molecular formula C24H44O5 B14668278 Diethyl 2-hexadecyl-3-oxobutanedioate CAS No. 42065-58-7

Diethyl 2-hexadecyl-3-oxobutanedioate

Cat. No.: B14668278
CAS No.: 42065-58-7
M. Wt: 412.6 g/mol
InChI Key: SFKXFSUPLYQWEF-UHFFFAOYSA-N
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Description

Diethyl 2-hexadecyl-3-oxobutanedioate is a β-keto ester compound characterized by a long-chain hexadecyl group, making it a valuable synthon in organic synthesis . β-Keto esters are renowned for their multiple reactive sites, including two electrophilic carbonyl groups and nucleophilic carbon centers, which allow for selective bond formation and their use in constructing complex molecular structures such as natural products and heterocycles . The presence of the lipophilic hexadecyl chain suggests potential applications in the development of specialty surfactants and amphiphilic molecules. Research into surfactants derived from renewable resources with long alkyl chains highlights their utility in modulating interfacial tension for use in emulsifiers, detergents, and other industrial applications . This compound is intended for research purposes as a chemical building block. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

42065-58-7

Molecular Formula

C24H44O5

Molecular Weight

412.6 g/mol

IUPAC Name

diethyl 2-hexadecyl-3-oxobutanedioate

InChI

InChI=1S/C24H44O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23(26)28-5-2)22(25)24(27)29-6-3/h21H,4-20H2,1-3H3

InChI Key

SFKXFSUPLYQWEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Methodologies for the Chemical Synthesis of Diethyl 2 Hexadecyl 3 Oxobutanedioate

Classic Approaches Leveraging Enolate Chemistry for α-Alkylation

Traditional syntheses of α-substituted β-dicarbonyl compounds rely heavily on the chemistry of enolates. The acidic nature of the α-protons situated between two carbonyl groups facilitates their removal by a base, generating a resonance-stabilized enolate anion that serves as a potent carbon nucleophile.

The malonic ester synthesis is a foundational method for preparing substituted carboxylic acids. orgoreview.compatsnap.com The process involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. organicchemistrytutor.commasterorganicchemistry.comjove.com While the direct product of this synthesis is a carboxylic acid, its core principles are readily adapted for the synthesis of more complex structures like Diethyl 2-hexadecyl-3-oxobutanedioate.

The key principle adapted from the malonic ester synthesis is the generation of a stabilized enolate from a 1,3-dicarbonyl starting material and its subsequent alkylation via an SN2 reaction. jove.comwikipedia.org For the target molecule, instead of diethyl malonate, the conceptual starting point is a precursor that already contains the β-keto diester framework. The reaction sequence involves:

Enolate Formation : A suitable base, typically an alkoxide like sodium ethoxide (NaOEt) that matches the ester groups to prevent transesterification, is used to deprotonate the α-carbon of a β-keto diester. masterorganicchemistry.comwikipedia.org

Alkylation : The resulting nucleophilic enolate is reacted with a long-chain alkyl halide, such as 1-bromohexadecane (B154569) or 1-iodohexadecane. organicchemistrytutor.com

Workup : An acidic workup neutralizes the reaction mixture to yield the final α-alkylated product.

A significant challenge in this approach can be dialkylation, where a second alkyl group is added to the α-carbon. wikipedia.org Careful control over stoichiometry and reaction conditions is necessary to favor the desired mono-alkylated product.

StepReagentPurpose
1Sodium Ethoxide (NaOEt)Deprotonation of the α-carbon to form a resonance-stabilized enolate.
21-Bromohexadecane (C₁₆H₃₃Br)Electrophile for SN2 alkylation of the enolate.
3Aqueous Acid (e.g., H₃O⁺)Neutralization of the reaction mixture.

Interactive Data Table: Reagents in Adapted Malonic Ester Synthesis.

The acetoacetic ester synthesis provides a more direct strategic parallel for constructing this compound. wikipedia.org This classical method traditionally converts ethyl acetoacetate (B1235776) into α-substituted ketones through a sequence of alkylation, hydrolysis, and decarboxylation. ucla.eduorganic-chemistry.orgjove.comyoutube.com

To synthesize the target β-keto diester, the principles of the acetoacetic ester synthesis are applied, but the final hydrolysis and decarboxylation steps are omitted. masterorganicchemistry.com The synthesis begins with a parent β-keto diester, diethyl 3-oxobutanedioate (also known as diethyl oxalacetate). The α-carbon of this molecule is flanked by both a ketone and an ester carbonyl group, making its protons highly acidic and readily removable. organic-chemistry.org

The reaction proceeds as follows:

A base, such as sodium ethoxide, deprotonates the α-carbon of diethyl 3-oxobutanedioate to form a stabilized enolate. wikipedia.org

This enolate then acts as a nucleophile, attacking the electrophilic carbon of a long-chain alkyl halide (e.g., 1-bromohexadecane) in an SN2 reaction. jove.comlibretexts.org

This single alkylation step directly yields the target molecule, this compound.

This approach is highly effective because the starting β-keto diester architecture is maintained throughout the reaction, directly leading to the desired product class.

Regioselectivity is a critical consideration in the alkylation of molecules with multiple potentially acidic sites. pharmacy180.com The control over which enolate is formed—often dictated by kinetic versus thermodynamic conditions—determines the final product structure. libretexts.orgbham.ac.uk

In the context of synthesizing this compound from diethyl 3-oxobutanedioate, the issue of regioselectivity is greatly simplified. The methylene (B1212753) (CH₂) protons located at the α-position between the two carbonyl groups are exceptionally acidic (pKa ≈ 11-13) compared to any other protons in the molecule. This heightened acidity is due to the powerful resonance stabilization of the resulting conjugate base, where the negative charge is delocalized over both carbonyl oxygen atoms. jove.compharmacy180.com

Because of this significant difference in acidity, a moderately strong base like sodium ethoxide will overwhelmingly deprotonate this specific position. pharmacy180.com There is no competition from the deprotonation of the ethyl groups' protons, which are far less acidic. Consequently, a single, regiochemically defined enolate is formed, ensuring that the subsequent alkylation with 1-bromohexadecane occurs exclusively at the desired α-carbon. This inherent selectivity makes the synthesis highly predictable and efficient.

Modern Catalytic and Reaction Strategies for β-Keto Ester Formation

Contemporary organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For β-keto ester formation, modern approaches often employ catalysis to achieve high levels of chemo-, regio-, and stereoselectivity under milder conditions than classical methods.

The α-carbon in this compound is a stereocenter. While classical enolate alkylations produce a racemic mixture (an equal mixture of both enantiomers), modern catalytic methods offer pathways to synthesize the molecule stereoselectively. Asymmetric synthesis, particularly the catalytic enantioselective fluorination of β-keto esters using chiral metal complexes, demonstrates the potential for achieving high stereocontrol in reactions involving this scaffold. mdpi.com

Alternative strategies focus on achieving high chemoselectivity. For example, palladium-catalyzed reactions of allyl β-keto carboxylates allow for transformations like aldol (B89426) condensations and Michael additions to occur under neutral conditions, avoiding the use of strong bases. nih.gov Another modern approach is the enzyme-catalyzed reduction of α-diazo-β-keto esters, which can produce chiral α-diazo-β-hydroxy esters with high stereoselectivity, showcasing the power of biocatalysis in generating functionalized chiral building blocks. mdpi.com These methods highlight a shift towards catalytic processes that provide greater control over the chemical structure and its three-dimensional arrangement.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating unique chemical transformations, including the "umpolung" (polarity inversion) of aldehydes. nih.govacs.org In NHC catalysis, an aldehyde, which is typically an electrophile, can be converted into a nucleophilic acyl anion equivalent known as the Breslow intermediate. acs.org

This reactivity opens new pathways for constructing β-keto esters. NHC-catalyzed cross-coupling reactions can form the β-keto ester skeleton under mild, transition-metal-free conditions. Relevant strategies include:

Coupling of Aldehydes with α-Halo Esters : An NHC can catalyze the reaction between an aldehyde and an α-bromo ester, leading to the formation of a β-keto ester. acs.org

Radical Cross-Claisen Condensation : A recently developed method involves an NHC-catalyzed radical cross-coupling between acyl imidazoles (derived from carboxylic acids) and α-bromo esters. This protocol proceeds under mild, redox-neutral conditions and tolerates a wide range of functional groups, offering a practical platform for diverse β-keto ester synthesis. researchgate.net

These NHC-based methods represent a significant departure from classic enolate chemistry, providing novel and versatile routes to complex β-keto ester structures that may be difficult to access through traditional means.

StrategyCatalyst/ReagentKey Transformation
Enantioselective FluorinationChiral Metal ComplexStereoselective introduction of a fluorine atom at the α-position. mdpi.com
Palladium-Catalyzed DecarboxylationPalladium(0) ComplexGeneration of palladium enolates from allyl β-keto esters for further reactions. nih.gov
NHC-Catalyzed Cross-CouplingN-Heterocyclic Carbene (NHC)Umpolung of an aldehyde to an acyl anion equivalent for coupling with an electrophile. acs.orgacs.org
NHC-Catalyzed Radical CondensationNHC / MnRadical cross-coupling of an acyl imidazole (B134444) and an α-bromo ester. researchgate.net

Interactive Data Table: Modern Catalytic Strategies for β-Keto Ester Synthesis.

Direct Carboxylation and Acylation of Precursor Molecules

The construction of α-substituted β-keto esters can be achieved through the direct C-acylation of ester enolates or related pronucleophiles. One prominent strategy is the decarboxylative Claisen condensation, which utilizes magnesium enolates of substituted malonic acid half oxyesters (SMAHOs). organic-chemistry.org This method allows for the synthesis of functionalized α-substituted β-keto esters by reacting the pronucleophile with various acylating agents, including acyl chlorides, acid anhydrides, and even carboxylic acids directly. organic-chemistry.org

To synthesize this compound, a plausible precursor would be a malonic acid half oxyester bearing the hexadecyl group. The reaction sequence involves the formation of a magnesium enolate, which subsequently undergoes acylation followed by decarboxylation to yield the target β-keto ester. Another approach involves the direct acylation of the enolate derived from an appropriate α-hexadecyl substituted ester with an acylating agent like diethyl oxalate (B1200264). The choice of base and reaction conditions is critical to favor C-acylation over O-acylation and to prevent side reactions.

The general mechanism for the acylation of ester enolates involves the formation of a tetrahedral intermediate which then collapses to form the β-keto ester. The use of specific reagents like N-acylbenzotriazoles with magnesium bromide etherate (MgBr₂·OEt₂) can facilitate the chemoselective soft enolization and acylation of thioesters, which can then be converted to the corresponding β-keto esters. organic-chemistry.org

Transition Metal-Catalyzed Methods for β-Keto Ester Synthesis

Transition metal catalysis offers powerful and versatile routes to β-keto esters, often proceeding under mild conditions with high selectivity. pkusz.edu.cn Palladium and copper complexes are among the most extensively studied catalysts for these transformations.

Palladium-Catalyzed Methods: Palladium catalysis is widely employed in the synthesis and functionalization of β-keto esters. nih.gov While many applications focus on the arylation of the β-position, the core principles can be adapted for synthesis. nih.govresearchgate.net For instance, palladium enolates, generated from allyl β-keto esters via decarboxylation, are versatile intermediates that can undergo various transformations, including aldol and Michael additions. nih.gov The palladium-catalyzed coupling of α-keto ester enolates with aryl bromides has been developed, providing access to β-stereogenic α-keto esters. nih.gov A related strategy could conceptually be applied to the α-alkylation of a suitable β-keto ester precursor to introduce the hexadecyl chain.

Copper-Catalyzed Methods: Copper-catalyzed reactions provide a simple and efficient pathway for synthesizing β-keto esters. A notable method involves the reaction of an acyl acetate, such as ethyl acetoacetate, with a halogenated hydrocarbon in the presence of a copper catalyst and a base. google.com This approach is directly applicable to the synthesis of this compound by reacting a suitable precursor like diethyl 3-oxobutanedioate with a hexadecyl halide (e.g., 1-bromohexadecane). The process is characterized by simple and green reaction conditions, high selectivity, and good yields. google.com Copper catalysts are also used in the oxidative cleavage of β-keto esters to form α-keto esters, demonstrating their versatility in modifying this functional group. rsc.org

Catalyst SystemReactantsProduct TypeKey Features
Palladium(0) complexes Allyl β-keto estersα-Allyl ketones, KetonesGeneration of palladium enolates via decarboxylation. nih.gov
Pd₂(dba)₃ / PᵗBu₃ α-Keto ester enolates, Aryl bromidesβ-Aryl α-keto estersProvides access to β-stereogenic α-keto esters. nih.gov
Copper Catalyst / Base Ethyl acyl acetate, Halogenated hydrocarbonsα-Substituted β-keto estersSimple process, high yield, wide substrate scope. google.com
tBuBOX-Cu(OTf)₂ β-Keto esters, Allylic alcoholsα-Quaternary β-keto estersAsymmetric allylic alkylation. researchgate.net

Roskamp Reaction and Its Variants for α-Functionalized β-Keto Esters

The Roskamp reaction is a valuable method for synthesizing β-keto esters from the reaction of α-diazoesters with aldehydes, catalyzed by a Lewis acid (e.g., SnCl₂, BF₃). nih.govwikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org The seminal work by Roskamp and coworkers in 1989 showed that aliphatic aldehydes generally give higher yields than aromatic ones. wikipedia.org

The mechanism involves the Lewis acid activation of the aldehyde, followed by nucleophilic attack of the diazo compound. A subsequent 1,2-hydride or alkyl shift results in the formation of the β-keto ester. wikipedia.orgyoutube.com To synthesize this compound using this methodology, one could react an appropriate aldehyde with diethyl 2-diazo-2-hexadecylmalonate.

Given that the α-carbon of the target molecule is a stereocenter, asymmetric variants of the Roskamp reaction are particularly relevant. The Roskamp-Feng reaction, for example, utilizes a chiral N,N'-dioxide-Scandium(III) complex as a catalyst to achieve high enantioselectivity in the reaction between α-alkyl-α-diazoesters and aromatic aldehydes. wikipedia.orgsemanticscholar.orgresearchgate.net This catalytic asymmetric approach provides an efficient route to chiral α-alkyl-β-keto esters and their subsequent reduction products, chiral 1,3-diols. wikipedia.orgsemanticscholar.org

Reaction VariantCatalystSubstratesProductEnantioselectivity (ee)
Classical Roskamp SnCl₂, BF₃, GeCl₂α-Diazoester, Aldehydeβ-Keto esterN/A
Roskamp-Feng Chiral N,N'-dioxide-Sc(OTf)₃α-Alkyl-α-diazoester, Aromatic aldehydeChiral α-alkyl-β-keto esterUp to 98% semanticscholar.org

Sustainable and Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For the production of β-keto esters, techniques such as continuous-flow synthesis, biocatalysis, and electrochemistry represent significant advancements over traditional batch processing.

Continuous-Flow Synthesis Protocols for Scalable Production of β-Keto Esters

Continuous-flow chemistry offers numerous advantages over conventional batch synthesis, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. scielo.brnih.gov These features are particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. scielo.br

The synthesis of β-keto esters can be readily adapted to flow reactor systems. For example, a highly enantioselective copper-catalyzed fluorination of cyclic β-keto esters has been successfully demonstrated in a continuous-flow microreactor, achieving high yields and excellent enantioselectivities with very short reaction times (0.5 to 20 minutes). nih.gov The principles of this technology can be applied to various other reactions for β-keto ester synthesis, including C-C bond formations and functional group interconversions. researchgate.netrsc.org By integrating synthesis, workup, and purification steps into a continuous sequence, flow chemistry can significantly streamline the production of compounds like this compound, making the process more efficient and environmentally friendly. nih.gov

Enzymatic Biocatalysis for Enantioselective β-Keto Ester Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild, environmentally benign conditions. For the enantioselective synthesis of β-keto esters, lipases are particularly effective biocatalysts. google.com Lipases catalyze transesterification reactions, providing a simple and efficient method for producing optically active β-keto esters, which are valuable building blocks in natural product synthesis. google.com

A common approach involves the lipase-catalyzed transesterification of a racemic alcohol with an acyl donor β-keto ester. google.comgoogle.com The enzyme selectively catalyzes the reaction of one enantiomer of the alcohol, resulting in a kinetic resolution and the formation of a chiral β-keto ester product. google.com For instance, Candida antarctica Lipase B (CALB) has demonstrated high chemoselectivity in the acylation of aliphatic alcohols, achieving high yields (>90%) under mild, solvent-free conditions. google.com This methodology could be applied to resolve a racemic precursor alcohol or to directly synthesize an enantiomerically enriched form of this compound. Other enzymes, such as ketoreductases, can be used for the stereoselective reduction of β,δ-diketo esters to afford chiral hydroxy-keto esters and dihydroxy esters. acs.org

Enzyme ClassReaction TypeSubstratesKey Advantage
Lipases (e.g., CALB) TransesterificationAcyl donor β-keto ester, Racemic alcoholHigh chemo- and stereoselectivity; mild, solvent-free conditions. google.com
Ketoreductases Reductionβ,δ-Diketo estersHigh regio- and stereoselectivity for producing chiral hydroxy esters. acs.org
ω-Transaminases Aminationβ-Keto esters, Amino donorSynthesis of chiral β-amino esters from β-keto ester substrates. researchgate.net

Electrochemical Methods in β-Keto Ester Functionalization

Electrochemical synthesis is a powerful tool in green chemistry that uses electricity to drive chemical reactions, often avoiding the need for harsh reagents or stoichiometric oxidants and reductants. rsc.org In the context of β-keto ester chemistry, electrochemical methods have been developed for C-C bond formation and other functionalizations.

One such method involves the manganese-assisted electrochemical coupling of β-keto esters with silyl (B83357) enol ethers to generate tricarbonyl compounds. acs.org This process operates under neutral conditions and relies on an electro-generated base at the cathode to deprotonate the β-keto ester. acs.org Another sustainable approach is the direct electrochemical oxidation of deprotonated β-keto esters to form a radical intermediate. rsc.org This radical can then engage in further reactions, such as addition to a double bond, to construct more complex molecules like β-keto spirolactones. rsc.org These electrochemical strategies offer mild reaction conditions and broad functional group tolerance, providing a sustainable alternative to classical methods that often rely on stoichiometric metallic oxidants. rsc.orgorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

NMR spectroscopy is the most powerful tool for the structural analysis of Diethyl 2-hexadecyl-3-oxobutanedioate in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in one-dimensional (¹H and ¹³C) and two-dimensional correlation spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved. A key aspect of the analysis of β-keto esters is the potential for keto-enol tautomerism. While many β-keto diesters exist predominantly in the enol form, the substitution at the α-carbon (C2) can influence this equilibrium. For this compound, analysis typically proceeds by assuming the keto form, with the understanding that enolic species would present a distinct set of signals, most notably a highly deshielded enolic proton (δ > 12 ppm).

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each chemically distinct proton or group of protons gives rise to a specific signal, whose chemical shift (δ) is indicative of its electronic environment and whose multiplicity reveals the number of neighboring protons.

Diester Moieties: The two ethyl ester groups are expected to show characteristic signals. The methylene (B1212753) protons (-O-CH₂ -CH₃) are adjacent to an electron-withdrawing oxygen atom and are thus deshielded, appearing as distinct quartets around δ 4.1-4.3 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-O-CH₂-CH₃ ) appear further upfield as triplets around δ 1.2-1.4 ppm.

Hexadecyl Chain: The long aliphatic chain produces several characteristic signals. The terminal methyl group (-CH₃ ) gives a triplet signal at approximately δ 0.88 ppm. The majority of the methylene groups (-(CH₂ )₁₃-) in the chain are in a similar electronic environment and overlap to form a broad, intense multiplet centered around δ 1.25 ppm. The methylene group β to the carbonyl core (C4) is slightly deshielded and typically appears around δ 1.6-1.8 ppm.

Core Methine and Methylene Protons: The proton at the chiral center (C2-H) is coupled to the adjacent methylene group of the hexadecyl chain and is expected to appear as a triplet around δ 3.6-3.8 ppm. The methylene protons of the hexadecyl chain directly attached to C2 (-CH₂ -C₁₅H₃₁) are expected around δ 1.9-2.1 ppm.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound Predicted for CDCl₃ solvent at 400 MHz.

Functional GroupProton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Ethyl Ester 1-O-CH₂ -CH₃~ 4.25Quartet (q)
Ethyl Ester 1-O-CH₂-CH₃ ~ 1.30Triplet (t)
Ethyl Ester 2-O-CH₂ -CH₃~ 4.20Quartet (q)
Ethyl Ester 2-O-CH₂-CH₃ ~ 1.28Triplet (t)
Succinate (B1194679) CoreC2-H ~ 3.70Triplet (t)
Hexadecyl ChainC2-CH₂ -~ 2.00Multiplet (m)
Hexadecyl Chain-(CH₂ )₁₄-~ 1.25Broad Multiplet (br m)
Hexadecyl ChainTerminal -CH₃ ~ 0.88Triplet (t)

Carbonyl Signatures: Three distinct signals are expected in the highly deshielded region of the spectrum. The ketone carbonyl (C3) is the most downfield, typically appearing around δ 200-205 ppm. The two ester carbonyl carbons (C1 and C4') are expected in the range of δ 167-172 ppm.

Diester and Core Carbons: The methylene carbons of the ethyl esters (-O-CH₂ -CH₃) are found around δ 61-63 ppm, while their methyl carbons (-O-CH₂-CH₃ ) are upfield at approximately δ 14 ppm. The methine carbon at the chiral center (C2) is expected around δ 55-60 ppm.

Hexadecyl Chain Carbons: The long alkyl chain produces a series of signals in the upfield region (δ 14-35 ppm). The terminal methyl carbon appears around δ 14.1 ppm, often overlapping with the ester methyl signals. The bulk of the methylene carbons resonate between δ 22-32 ppm, with specific, well-resolved signals for the carbons closest to the functionalized core.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound Predicted for CDCl₃ solvent at 100 MHz.

Functional GroupCarbon AssignmentExpected Chemical Shift (δ, ppm)
KetoneC =O (C3)~ 202.0
Ester Carbonyl 1C =O (C1)~ 171.5
Ester Carbonyl 2C =O (C4')~ 168.0
Ethyl Ester 1-O-CH₂ -CH₃~ 62.5
Ethyl Ester 2-O-CH₂ -CH₃~ 62.0
Succinate CoreC H (C2)~ 58.0
Hexadecyl ChainC H₂ attached to C2~ 34.5
Hexadecyl Chain-(CH₂ )₁₄-~ 22.7 - 31.9
Ethyl Ester 1-O-CH₂-CH₃ ~ 14.2
Ethyl Ester 2-O-CH₂-CH₃ ~ 14.1
Hexadecyl ChainTerminal -CH₃ ~ 14.1

While 1D NMR provides foundational data, 2D NMR experiments are essential to connect the signals and confirm the proposed structure unequivocally. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to confirm the connectivity within the ethyl groups (cross-peaks between the δ ~4.2 and δ ~1.3 signals) and to trace the correlations along the hexadecyl chain, crucially linking the C2 methine proton (δ ~3.70) to the adjacent methylene protons of the alkyl chain. github.ioyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at δ ~3.70 would show a cross-peak to the carbon signal at δ ~58.0, confirming the assignment of C2 and its attached proton. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

Correlations from the ethyl methylene protons (δ ~4.2) to the ester carbonyl carbons (δ ~168-172), confirming the ester linkages.

Correlations from the C2 methine proton (δ ~3.70) to the ketone carbonyl (C3) and both ester carbonyls (C1 and C4'), establishing the succinate core structure.

Correlations from the methylene protons of the hexadecyl chain to C2 and C3, confirming the attachment point of the long alkyl chain. sdsu.eduyoutube.com

Together, these 2D techniques leave no ambiguity in the constitutional structure of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound with high precision and to deduce structural features from its fragmentation patterns.

HRMS is used to measure the molecular mass with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule, providing powerful evidence for its identity. For this compound (C₂₄H₄₄O₅), the exact mass can be calculated and compared to the experimental value. Common ionization techniques like Electrospray Ionization (ESI) would typically yield the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 3: Calculated Exact Masses for HRMS Analysis of this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₂₄H₄₅O₅⁺413.32670
[M+Na]⁺C₂₄H₄₄O₅Na⁺435.30864

In tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing confirmatory evidence. For a β-keto diester like this compound, fragmentation is typically dominated by cleavages alpha to the carbonyl groups and rearrangements.

Key fragmentation pathways would include:

Loss of Ethoxy Group: Cleavage of the C-O bond of an ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethanol (B145695) (HOCH₂CH₃, 46 Da).

Loss of Ethoxycarbonyl Group: Loss of a complete ester side chain as an ethoxycarbonyl radical (•CO₂Et, 73 Da).

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with sufficiently long alkyl chains, often involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Alkyl Chain Fragmentation: The long hexadecyl chain can undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂).

Table 4: Plausible MS/MS Fragments of this compound ([M+H]⁺ Parent Ion, m/z 413.33)

Fragmentation PathwayLost Neutral FragmentFragment FormulaExpected Fragment (m/z)
Loss of EthanolC₂H₆OC₂₂H₃₉O₄⁺367.28
Loss of Ethoxycarbonyl RadicalC₃H₅O₂•C₂₁H₄₀O₃⁺340.30
Cleavage at C2-C(alkyl) bondC₁₆H₃₃•C₈H₁₂O₅⁺188.07
Loss of Hexadecyl chain + HC₁₆H₃₄C₈H₁₁O₅⁺187.06

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups include the ester and ketone carbonyl (C=O) groups, as well as C-O and C-H bonds.

The IR spectrum of a typical β-keto ester like this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of keto-enol tautomerism in β-keto esters results in a mixture of two forms, each with distinct vibrational frequencies.

The keto form contains two carbonyl groups (one ketone and one ester) and is expected to show strong absorption bands in the region of 1700-1750 cm⁻¹. pressbooks.pubvscht.cz Specifically, the ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is observed at a slightly higher frequency, around 1735-1750 cm⁻¹. pressbooks.pubspectroscopyonline.com The long hexadecyl chain will contribute to the characteristic alkane C-H stretching vibrations between 2850 and 3000 cm⁻¹. libretexts.org

The enol form, on the other hand, is characterized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl group. This leads to a broad O-H stretching band in the region of 2500-3300 cm⁻¹. The C=C stretching vibration of the enol form is typically observed around 1600-1650 cm⁻¹, while the conjugated carbonyl group absorption is shifted to a lower frequency, often appearing in the 1650-1680 cm⁻¹ range. cdnsciencepub.com

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound (based on related β-keto esters)
Functional GroupVibrational ModeTautomeric FormExpected Absorption Range (cm⁻¹)Intensity
C-H (alkane)StretchingKeto & Enol2850-2960Strong
C=O (ketone)StretchingKeto~1715Strong
C=O (ester)StretchingKeto1735-1750Strong
C-O (ester)StretchingKeto & Enol1000-1300Strong
O-H (enol, hydrogen-bonded)StretchingEnol2500-3300Broad, Medium
C=C (enol)StretchingEnol1600-1650Medium
C=O (conjugated ester)StretchingEnol1650-1680Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy in Investigating Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. In this compound, the primary chromophores are the carbonyl groups and the potential for a conjugated system in the enol tautomer.

The keto and enol forms of β-keto esters have distinct UV-Vis absorption spectra, making this technique particularly useful for studying their tautomeric equilibrium. cdnsciencepub.com The keto form typically exhibits a weak absorption band corresponding to the n → π* transition of the isolated carbonyl groups, usually found in the range of 270-300 nm. semanticscholar.org

The enol form, with its conjugated C=C-C=O system, displays a much stronger absorption band at a longer wavelength, corresponding to a π → π* transition. semanticscholar.org This band is often observed in the 240-280 nm region. The position of this absorption maximum can be influenced by the solvent polarity; polar solvents can stabilize the keto form, leading to a decrease in the intensity of the enol absorption band. cdnsciencepub.com The study of how solvent changes affect the UV-Vis spectrum can thus provide valuable information about the keto-enol equilibrium. cdnsciencepub.comuclouvain.be

Table 2: Expected UV-Vis Absorption Maxima (λmax) for the Tautomers of this compound (based on related β-keto esters)
Tautomeric FormElectronic TransitionExpected λmax Range (nm)Molar Absorptivity (ε)
Keton → π270-300Low
Enolπ → π240-280High

X-ray Crystallography for Solid-State Structure and Conformation of Related β-Keto Esters

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of the crystal structures of related β-keto esters and long-chain diethyl esters can provide a model for its likely solid-state conformation.

Studies on various β-keto esters have shown that they can crystallize in either the keto or the enol form. nih.gov The preferred form in the solid state is influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces. In the enol form, a strong intramolecular hydrogen bond is typically formed between the enolic hydroxyl and the carbonyl oxygen, leading to a stable six-membered ring-like structure.

Reaction Chemistry, Mechanisms, and Transformation Pathways of Diethyl 2 Hexadecyl 3 Oxobutanedioate

Reactivity Governed by the β-Keto Ester Functionality

The presence of two carbonyl groups profoundly influences the molecule's reactivity, creating both electron-deficient centers and an unusually acidic carbon atom. researchgate.net

The α-carbon (C2), which bears the hexadecyl substituent, is positioned between the ketone (C3) and the ester carbonyl groups. This flanking by two electron-withdrawing groups significantly increases the acidity of the α-hydrogen. Consequently, this proton can be readily removed by a moderately strong base (e.g., an alkoxide) to form a resonance-stabilized carbanion known as an enolate.

The negative charge of the enolate is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which makes it a soft and potent nucleophile. This nucleophilic character allows the α-carbon to participate in a variety of bond-forming reactions, such as alkylations and acylations. The enolate of Diethyl 2-hexadecyl-3-oxobutanedioate is expected to react readily with electrophiles, providing a key pathway for further molecular elaboration.

The carbonyl carbons within the this compound structure are inherently electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org The molecule possesses two distinct electrophilic carbonyl centers: the ketone carbonyl at the C3 position and the ester carbonyl.

Generally, the ketone carbonyl is more electrophilic and thus more reactive toward nucleophiles than the ester carbonyl. pearson.comcsbsju.edu This difference in reactivity is attributed to the resonance contribution from the lone pair of electrons on the ester's alkoxy oxygen, which partially delocalizes into the ester carbonyl, reducing its positive character. pearson.com Therefore, nucleophilic attack, such as in reduction reactions using hydride reagents or addition of organometallic compounds, is expected to occur preferentially at the C3 ketone.

Fundamental Organic Transformations

Based on its β-keto ester structure, this compound is expected to undergo several fundamental organic transformations.

Alkylation and Acylation : The enolate formed upon deprotonation can be readily alkylated or acylated at the α-carbon, allowing for the introduction of additional substituents.

Diels-Alder Reactions : Certain β-keto esters can act as dienophiles in Diels-Alder cycloaddition reactions, a powerful method for forming six-membered rings. dtu.dkresearchgate.net

Hydrolysis and Decarboxylation : Under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding β-keto dicarboxylic acid. β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating. The hydrolysis and subsequent decarboxylation of this compound would ultimately yield 5-eicosanone.

Annulation Reactions : The dual functionality of β-keto esters makes them valuable substrates in annulation reactions, such as the Robinson annulation, for the synthesis of cyclic compounds.

Alkylation and Acylation Reactions

The presence of an active methylene (B1212753) group at the C2 position is a defining feature of this compound's reactivity. The protons on this carbon are readily abstracted by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a stabilized enolate ion. This nucleophilic enolate is central to alkylation and acylation reactions.

Alkylation: The enolate reacts efficiently with alkyl halides in a classic SN2 reaction to introduce a new alkyl group at the C2 position. The reaction's success depends on the nature of the alkylating agent, with primary and secondary halides generally providing the best results. This pathway allows for the synthesis of a diverse range of α-substituted β-keto esters.

Acylation: Similarly, the enolate can attack acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of a new carbon-carbon bond and the introduction of an acyl group at the C2 position, yielding a 2-acyl-2-hexadecyl-3-oxobutanedioate derivative.

These reactions are fundamental for elaborating the molecular framework, allowing for the introduction of various functional groups and the construction of more complex carbon skeletons.

Table 1: Representative Alkylation and Acylation Reactions

Reaction TypeReagent ExampleProduct Structure (General)
AlkylationMethyl Iodide (CH₃I)Diethyl 2-hexadecyl-2-methyl-3-oxobutanedioate
AlkylationBenzyl Bromide (C₆H₅CH₂Br)Diethyl 2-benzyl-2-hexadecyl-3-oxobutanedioate
AcylationAcetyl Chloride (CH₃COCl)Diethyl 2-acetyl-2-hexadecyl-3-oxobutanedioate
AcylationBenzoyl Chloride (C₆H₅COCl)Diethyl 2-benzoyl-2-hexadecyl-3-oxobutanedioate

Condensation Reactions (e.g., Aldol (B89426), Mannich, Knoevenagel)

The nucleophilic enolate of this compound is also a key participant in various condensation reactions. These reactions are powerful tools for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like an amine. The initial adduct often undergoes subsequent dehydration to yield a substituted alkene. The reaction of this compound with an aldehyde, for instance, provides a pathway to α,β-unsaturated systems. mdpi.comresearchgate.net

Aldol-Type Condensation: The enolate can add to carbonyl compounds, particularly aldehydes, in an Aldol-type reaction to form β-hydroxy keto esters. northwestern.edu These products can be valuable intermediates, retaining multiple functional groups for further synthetic transformations.

Mannich Reaction: In the Mannich reaction, the active methylene proton undergoes aminoalkylation. This is typically achieved by reacting this compound with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine, resulting in the introduction of an aminomethyl group at the C2 position.

Decarboxylation Reactions of the Malonate Moiety

A characteristic reaction of β-keto esters and malonic esters is decarboxylation. For this compound, this transformation is typically preceded by the hydrolysis of one or both of the ester groups. Saponification with a base followed by acidification yields the corresponding β-keto carboxylic acid. Upon gentle heating, this intermediate readily loses carbon dioxide to yield a β-keto monocarboxylic acid or, if both esters are hydrolyzed and the conditions are harsh enough, a ketone. beilstein-journals.org This process, often referred to as the Krapcho decarboxylation under specific conditions, is a synthetically useful method for converting the malonate functionality into a simpler keto-acid or ketone structure. beilstein-journals.org

Cyclization Reactions Leading to Carbocyclic and Heterocyclic Systems

The dicarbonyl functionality within this compound serves as a versatile precursor for the synthesis of various cyclic compounds. The reaction with dinucleophiles is a common strategy for constructing heterocyclic rings.

Reaction with Hydrazine (B178648): Condensation with hydrazine or its derivatives leads to the formation of five-membered heterocyclic systems, specifically pyrazolones.

Reaction with Urea (B33335) or Thiourea (B124793): Reaction with urea or thiourea can be used to synthesize six-membered heterocyclic rings related to the barbiturate (B1230296) family.

Paal-Knorr Synthesis: If the hexadecyl chain or a group introduced at C2 contains another carbonyl group at a suitable distance (e.g., a γ- or δ-keto group), intramolecular condensation can occur to form carbocyclic or heterocyclic rings.

Electrocyclization: Products derived from condensation reactions may undergo subsequent electrocyclization reactions under thermal or photochemical conditions to form complex polycyclic systems. mdpi.com

Regioselective and Stereoselective Transformations

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of newly formed bonds is a central goal in modern organic synthesis.

Control over Carbon-Carbon Bond Formation at Distinct Sites

The structure of this compound presents several potential sites for reaction, but the C2 position is by far the most reactive for carbon-carbon bond formation via enolate intermediates. The acidity of the C2 protons is significantly higher than any others in the molecule due to the stabilizing effect of two adjacent carbonyl groups. Therefore, under typical basic conditions, deprotonation occurs almost exclusively at this site, leading to high regioselectivity in subsequent alkylation, acylation, and condensation reactions. nih.govrsc.orgnih.gov This inherent electronic preference ensures that C-C bond formation is directed specifically to the active methylene carbon.

Enantioselective and Diastereoselective Reactions

The C2 carbon in this compound is prochiral. When a new substituent is introduced at this position through reactions like alkylation, a new stereocenter is created. Without chiral control, this results in a racemic mixture of two enantiomers. However, modern synthetic methods allow for the control of this stereochemical outcome.

Enantioselective Reactions: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can create a chiral environment around the reacting molecule. researchgate.netrsc.org This environment favors one pathway of attack over the other, leading to the preferential formation of one enantiomer. This is often quantified by the enantiomeric excess (ee), which measures the degree of chiral induction. researchgate.net

Diastereoselective Reactions: If the molecule already contains a stereocenter, or if a chiral auxiliary is attached, the formation of a new stereocenter can be influenced to favor one diastereomer over others. This substrate-controlled diastereoselectivity is a powerful tool for constructing molecules with multiple, well-defined stereocenters. rsc.org

Table 2: Hypothetical Enantioselective Alkylation using Chiral Catalysis

This table illustrates potential outcomes for the alkylation of this compound with a generic electrophile (R-X) using different chiral catalyst systems, based on principles observed in related chemical systems. researchgate.net

EntryChiral LigandCatalystSolventYield (%)Enantiomeric Excess (ee, %)
1Ligand A (e.g., Chiral Oxazoline)Cu(OTf)₂Toluene8592
2Ligand B (e.g., BINAP)Pd(OAc)₂THF7888
3Ligand C (e.g., Chiral Diamine)NiCl₂Dichloromethane9195
4No Chiral LigandNaOEtEthanol (B145695)950 (Racemic)

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties and reactivity of Diethyl 2-hexadecyl-3-oxobutanedioate.

Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. A common approach involves geometry optimization and frequency calculations using a functional such as M06-2X with a basis set like 6-311+G(d,p), which has been shown to be effective for β-keto esters. nih.gov These calculations provide insights into the molecule's stable conformations and the energetic landscape of its reactions.

The calculated ground state energy, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) are key descriptors of the molecule's stability and reactivity. The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Ground State Properties of this compound using DFT (M06-2X/6-311+G(d,p))

PropertyValue
Ground State Energy (Hartree)-1234.5678
Dipole Moment (Debye)2.85
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.55

Note: The data in this table is illustrative and representative of typical values obtained from DFT calculations for similar molecules.

The elucidation of reaction mechanisms at a molecular level is a significant application of quantum chemical calculations. For reactions involving this compound, such as its synthesis via Claisen condensation or its participation in subsequent C-C bond-forming reactions, transition state theory combined with DFT is a powerful tool.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy (Ea) of the reaction, which is a critical factor in reaction kinetics. For instance, in the deprotonation of the α-carbon, a transition state involving the approach of a base can be modeled to understand the kinetic feasibility of enolate formation.

Table 2: Illustrative Activation Energies for a Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Enolate Formation[Base---H---Cα]‡15.2
Alkylation[Enolate---R-X]‡22.5

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis.

These computational studies can reveal the concerted or stepwise nature of a reaction and provide detailed geometries of the transition states, offering insights into the steric and electronic factors that govern the reaction pathway.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

In this compound, the HOMO is typically localized on the enolizable α-carbon and the oxygen atoms of the β-keto group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbons, making them susceptible to nucleophilic attack. nih.gov

Local reactivity indices, derived from conceptual DFT, such as Fukui functions and condensed dual descriptors, provide a more quantitative measure of the reactivity at specific atomic sites. nih.gov These indices help in predicting the regioselectivity of reactions. For example, the Fukui function for nucleophilic attack (f+) would be highest on the most electrophilic carbon atoms.

Table 3: Local Reactivity Indices for Selected Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
C (keto carbonyl)0.150.02
C (ester carbonyl)0.120.03
Cα (alpha-carbon)0.050.18

Note: The data in this table is illustrative, based on general principles of reactivity for β-keto esters.

Molecular Dynamics Simulations

While quantum mechanics provides a detailed picture of the electronic structure, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, including its conformational flexibility and interactions with its environment.

The long hexadecyl chain of this compound imparts significant conformational flexibility. Molecular dynamics simulations can explore the vast conformational space of this molecule to identify the most stable conformers and the energy barriers between them. These simulations typically employ a force field to describe the potential energy of the system as a function of its atomic coordinates.

Molecular dynamics simulations are particularly powerful for studying the interactions between this compound and solvent molecules. Given its amphiphilic nature, with a polar head group (the diethyl 3-oxobutanedioate moiety) and a long nonpolar tail (the hexadecyl chain), its behavior is highly dependent on the solvent environment.

In aqueous solutions, MD simulations can model the self-assembly of these molecules into micelles or other aggregates, where the hydrophobic hexadecyl chains are shielded from the water by the polar head groups. core.ac.uk These simulations can provide details on the structure and stability of these aggregates.

In organic solvents, the simulations can shed light on the specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent molecules. The radial distribution function (RDF) is a common tool used in the analysis of MD trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 4: Illustrative Radial Distribution Function Peak Distances for this compound in Different Solvents

Solute AtomSolventPeak Distance (Å)
Carbonyl OxygenWater2.8
Carbonyl OxygenEthanol (B145695)3.1
Hexadecyl CH2Hexane4.5

Note: The data in this table is hypothetical and represents typical distances for intermolecular interactions.

These simulations are crucial for understanding how the solvent influences the conformational preferences and reactivity of this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, while specific computational studies are not available in the published literature, its spectroscopic parameters can be reliably predicted using well-established quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for forecasting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, while Time-Dependent Density Functional Theory (TD-DFT) is employed for Ultraviolet-Visible (UV-Vis) spectra. d-nb.infonih.govbiointerfaceresearch.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set. chemrxiv.org

The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov Functionals such as B3LYP or PBE0, combined with a basis set like 6-311+G(2d,p), are commonly used for such predictions, often yielding high accuracy when solvent effects are considered using models like the Polarizable Continuum Model (PCM). d-nb.infomdpi.com

The molecule exists in a keto-enol tautomeric equilibrium, and computational methods can predict the spectra for both forms. The long hexadecyl chain introduces significant signal overlap in the ¹H and ¹³C NMR spectra, particularly in the aliphatic region.

Below are illustrative tables of predicted chemical shifts for the key nuclei in both the keto and enol tautomers of this compound. These values are hypothetical and serve to demonstrate the expected output of such a computational study.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated relative to a TMS standard at the B3LYP/6-311+G(2d,p) level of theory with a CPCM solvent model for Chloroform.

Proton Keto Tautomer (Predicted δ) Enol Tautomer (Predicted δ) Expected Multiplicity
Enolic OH-~12.5 - 13.5s
CH (C2)~3.8-t
CH₂ (Hexadecyl, α to C2)~1.9~2.2m
O-CH₂ (Ethyl)~4.2~4.2q
O-CH₃ (Ethyl)~1.3~1.3t
(CH₂)₁₄ (Hexadecyl)~1.2-1.4~1.2-1.4m
CH₃ (Hexadecyl)~0.9~0.9t

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated relative to a TMS standard at the B3LYP/6-311+G(2d,p) level of theory with a CPCM solvent model for Chloroform.

Carbon Keto Tautomer (Predicted δ) Enol Tautomer (Predicted δ)
C=O (Ketone, C3)~202~175 (C-OH)
C=O (Ester)~168~169
C2~58~98
C4~168~165
O-CH₂ (Ethyl)~62~61
O-CH₃ (Ethyl)~14~14
CH₂ (Hexadecyl, α to C2)~29~27
(CH₂)₁₄ (Hexadecyl)~22-32~22-32
CH₃ (Hexadecyl)~14~14

Theoretical IR spectra are valuable for assigning vibrational modes to experimentally observed absorption bands. DFT calculations can predict the harmonic vibrational frequencies, which are often scaled by an empirical factor (typically 0.95-0.98) to correct for anharmonicity and other systematic errors. researchgate.net For a molecule like this compound, the most prominent predicted peaks would correspond to the stretching vibrations of the carbonyl groups and the C-O bonds of the ester functionalities. The long saturated hexadecyl chain would contribute to strong C-H stretching and bending vibrations.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound Calculated at the B3LYP/6-31G(d,p) level of theory.

Vibrational Mode Keto Tautomer (Predicted Frequency) Enol Tautomer (Predicted Frequency) Expected Intensity
O-H Stretch (Enol)-~3400-3600 (broad)Medium
C-H Stretch (Aliphatic)~2850-2960~2850-2960Strong
C=O Stretch (Ketone)~1725-1740-Strong
C=O Stretch (Ester)~1740-1755~1735-1750Strong
C=C Stretch (Enol)-~1640-1660Medium
C-O Stretch (Ester)~1150-1250~1150-1250Strong
C-H Bend (Aliphatic)~1375-1465~1375-1465Medium

The presence of a β-dicarbonyl system suggests that intramolecular hydrogen bonding in the enol form would significantly influence the O-H and C=O stretching frequencies.

The electronic absorption properties can be predicted using TD-DFT calculations. rsc.org For this compound, the primary chromophores are the carbonyl groups. In its keto form, the molecule is expected to exhibit a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The enol form, with its conjugated C=C-C=O system, would be predicted to have a π→π* transition at a longer wavelength compared to the keto form, indicating a bathochromic shift. biointerfaceresearch.comusst.edu.cn

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound Calculated using TD-DFT at the B3LYP/6-31G(d,p) level with a CPCM solvent model.

Tautomer Electronic Transition Predicted λ_max (nm) Predicted Oscillator Strength (f)
Keton→π~270-290Low (~0.01)
Ketoπ→π~200-220High (~0.5)
Enolπ→π*~240-260High (~0.6)

These computational predictions provide a detailed, atomistic-level understanding of the spectroscopic properties of this compound, guiding the analysis of experimental spectra and offering insights into its electronic structure and tautomeric behavior.

Advanced Synthetic Applications and Role in Target Molecule Construction

Strategic Precursor in Complex Natural Product Total Synthesis

The construction of complex natural products often relies on the use of strategic building blocks that can introduce multiple functionalities or key structural motifs in a single step. google.com Diethyl 2-hexadecyl-3-oxobutanedioate, with its combination of a long alkyl chain and a reactive dicarbonyl system, is well-suited for this role, particularly in the synthesis of lipidic natural products and polyketides.

Polyketides are a large class of natural products built from the repeated condensation of two-carbon units, a process that inherently generates β-keto intermediates. nih.govnih.gov In a biomimetic synthetic approach, this compound can serve as an advanced building block. Rather than constructing the long carbon chain iteratively, this molecule allows for the direct introduction of a 16-carbon segment along with a reactive β-keto ester functionality. This moiety can then undergo further synthetic manipulations, such as Claisen condensations, to be incorporated into a larger polyketide-like backbone. libretexts.orgditki.com

Furthermore, this compound is an ideal starting material for the synthesis of modified fatty acid derivatives. The inherent 16-carbon "tail" is a common feature of many fatty acids, while the β-keto ester group provides a chemical handle for a wide range of transformations that are not possible with simple saturated fatty acids. rsc.org This allows for the synthesis of specialized lipids, such as those containing heterocyclic moieties or additional functional groups along the chain, which are of interest in materials science and biochemistry. mdpi.com

The dual reactivity of this compound makes it a valuable component for constructing molecular scaffolds. The β-keto ester system contains multiple electrophilic and nucleophilic sites, enabling it to participate in a variety of bond-forming reactions. researchgate.net The long hexadecyl chain imparts significant lipophilicity, making it a suitable anchor for molecules designed to interact with or be integrated into biological membranes. This amphiphilic nature is crucial for building scaffolds for artificial ion channels, drug delivery systems, or probes for studying cell membranes.

Versatile Building Block for Diverse Heterocyclic Systems

The 1,3-dicarbonyl unit within this compound is a classic precursor for the synthesis of a wide array of heterocyclic compounds. Condensation reactions with various binucleophiles can lead to the formation of five- and six-membered rings bearing the hexadecyl substituent.

The reaction of β-keto esters with hydrazine (B178648) derivatives is a fundamental and efficient method for the synthesis of pyrazolones. researchgate.netscispace.comscielo.br In this context, the condensation of this compound with hydrazine or substituted hydrazines would yield 4-hexadecylpyrazolone derivatives. google.comnih.govresearchgate.net These products incorporate the long alkyl chain, which could be exploited to enhance solubility in nonpolar media or for targeted biological applications.

Similarly, the synthesis of pyrimidines can be achieved through the cyclocondensation of the β-dicarbonyl moiety with amidines, urea (B33335), or thiourea (B124793). organic-chemistry.orgdergipark.org.tr This reaction would produce highly substituted pyrimidines featuring the hexadecyl group at one position and an ethoxycarbonylmethyl group at another, offering further sites for chemical modification. The pyrimidine (B1678525) core is a key component of many biologically active molecules, including nucleic acids. nih.gov

Table 1: Synthesis of N-Heterocycles from this compound
HeterocycleCo-reactantGeneral Product Structure
PyrazoloneHydrazine (H₂N-NH₂)4-Hexadecyl-5-(ethoxycarbonylmethyl)pyrazol-3-one
PyrimidineUrea (H₂N-CO-NH₂)5-Hexadecyl-6-(ethoxycarbonylmethyl)pyrimidin-4-ol
ThiazoleThiosemicarbazide (H₂N-CS-NHNH₂)(Varies based on conditions)

The synthesis of oxygen-containing heterocycles is also accessible from this compound. For instance, the Feist-Benary furan (B31954) synthesis, which involves the reaction of a β-dicarbonyl enolate with an α-halo ketone, could be employed to produce polysubstituted furans. wikipedia.org

More complex structures, such as spirolactones, could also be targeted. Multi-component reactions involving diethyl oxaloacetate (the parent compound lacking the hexadecyl group) are known to produce spirocyclic systems. sigmaaldrich.com For example, a reaction with an isatin (B1672199) and a nitrogen source could lead to complex spiro[indoline-pyran] scaffolds. Furthermore, if a hydroxyl group were introduced onto the hexadecyl chain, an intramolecular cyclization via transesterification could lead to the formation of a macrocyclic β-keto lactone, a structural motif found in some natural products. researchgate.netmdpi.comyoutube.com

Enabling Chiral Pool Synthesis and Asymmetric Catalysis

While this compound is itself achiral, it contains two key functional groups—the C2 carbon and the C3 ketone—that can be transformed into stereocenters using modern asymmetric catalysis. This makes it a valuable prochiral substrate for building enantiomerically pure molecules.

The C2 position, activated by two adjacent carbonyl groups, can be readily deprotonated to form an enolate. The subsequent alkylation of this enolate with an alkyl halide in the presence of a chiral phase-transfer catalyst can proceed with high enantioselectivity, establishing an all-carbon quaternary stereocenter if the incoming group is not hydrogen. rsc.orgresearchgate.net

Alternatively, the ketone at the C3 position is an excellent substrate for asymmetric reduction. This can be accomplished using either chiral metal catalysts, such as those based on ruthenium-BINAP complexes in asymmetric hydrogenation, or through biocatalysis with enzymes like ketoreductases or whole-cell systems such as baker's yeast. nih.govnih.gov These methods are known to reduce β-keto esters to their corresponding β-hydroxy esters with high levels of enantiomeric excess. researchgate.netrsc.org The resulting chiral β-hydroxy ester is a versatile intermediate for the synthesis of a wide range of valuable compounds.

Table 2: Asymmetric Transformations of this compound
TransformationReactive SiteMethodProduct Type
Asymmetric AlkylationC2 (α-carbon)Phase-Transfer CatalysisChiral α-substituted β-keto ester
Asymmetric ReductionC3 (ketone)Catalytic Hydrogenation (e.g., Ru-BINAP)Chiral β-hydroxy ester
Asymmetric ReductionC3 (ketone)Biocatalysis (e.g., Baker's Yeast, KREDs)Chiral β-hydroxy ester

Development of Novel Methodologies for Carbon Chain Elongation and Functionalization

β-Keto esters are key substrates in reactions aimed at elongating carbon chains and introducing new functional groups. One such methodology involves a zinc carbenoid-mediated chain extension to synthesize β-substituted γ-keto esters from β-keto esters. organic-chemistry.org This reaction proceeds through the formation of a zinc enolate of the β-keto ester, which then reacts with a diiodoalkane in the presence of a zinc carbenoid. organic-chemistry.org This process effectively adds a carbon to the chain and allows for the introduction of substituents at the β-position of the resulting γ-keto ester. organic-chemistry.org

However, this represents a transformation of the β-keto ester itself into a different class of compound (a γ-keto ester) and is a β-functionalization, not an α-alkylation which is a more common strategy for chain elongation using β-keto esters. The classic malonic ester synthesis, which involves the alkylation of the α-carbon of a malonic ester followed by decarboxylation, is a fundamental method for carbon chain elongation. Diethyl malonate is a common starting material for introducing alkyl chains and synthesizing a variety of compounds, including β-keto esters, pharmaceuticals, and amino acids.

Direct functionalization of the β-C-H bond of ketones and esters has also been explored using cationic Palladium complexes, but this is generally applied to simpler substrates and does not involve the α-position of a β-keto ester. repec.orgnih.gov

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